

Technical Guide: Spectroscopic Profiling of 1-(2-Bromophenyl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	1-(2-Bromophenyl)cyclohexan-1-amine
CAS No.:	1341527-70-5
Cat. No.:	B3232482

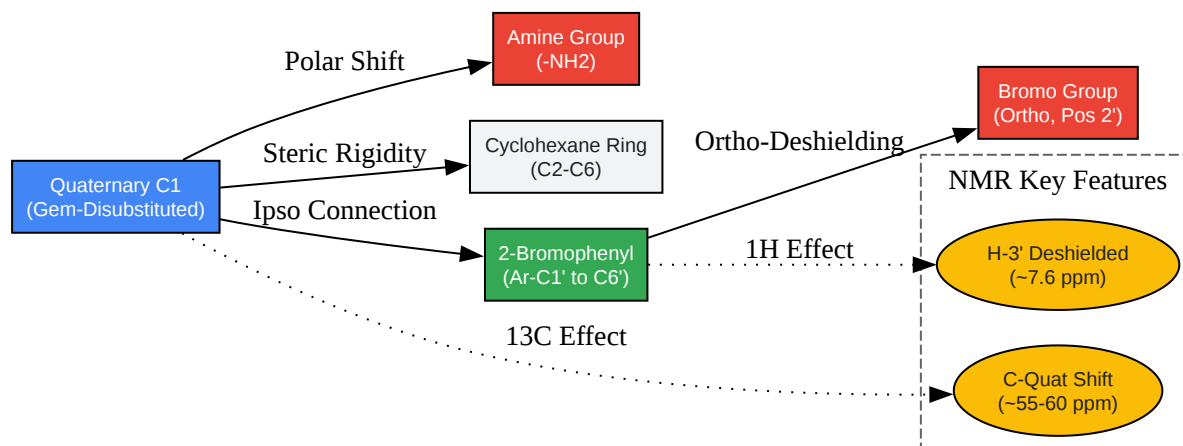
[Get Quote](#)

Compound Identity & Significance

- IUPAC Name: **1-(2-Bromophenyl)cyclohexan-1-amine**
- Chemical Formula: $C_{12}H_{16}BrN$ ^[1]
- Molecular Weight: 254.17 g/mol
- Structural Class: Gem-disubstituted cyclohexane; Arylcyclohexylamine.
- Relevance: Primary amine precursor for N-substituted derivatives (e.g., 2-Bromo-PCP, Bromoketamine analogs). Its identification is essential for purity assessment in medicinal chemistry and forensic analysis.

Structural Visualization

The following diagram illustrates the connectivity and key steric interactions defining the NMR signals.



[Click to download full resolution via product page](#)

Caption: Structural logic flow for **1-(2-Bromophenyl)cyclohexan-1-amine**, highlighting the gem-disubstitution and ortho-bromo steric effects that dictate chemical shifts.

Synthesis & Impurity Context

Understanding the synthesis is crucial for interpreting the NMR spectrum, particularly for identifying solvent residues or unreacted precursors.

Standard Workflow:

- Grignard Addition: 2-Bromophenylmagnesium bromide + Cyclohexanone → 1-(2-Bromophenyl)cyclohexan-1-ol.
 - Impurity Marker: Residual Cyclohexanone (Multiplets ~2.4 ppm).
- Ritter Reaction / Azide Sequence: Alcohol → Azide → Amine.
 - Impurity Marker: Elimination product (1-(2-Bromophenyl)cyclohexene) – look for vinylic protons ~5.5-6.0 ppm.

1H NMR Data Analysis (400 MHz, CDCl₃)

The proton spectrum is characterized by a distinct aromatic region due to the 2-bromo substituent and a complex aliphatic region due to the cyclohexane ring's restricted mobility.

Aromatic Region (7.0 – 7.7 ppm)

The 2-bromo group breaks the symmetry of the phenyl ring, creating a distinct 4-spin system.

Position	Shift (δ , ppm)	Multiplicity	Coupling (J, Hz)	Assignment Logic
H-3'	7.58 – 7.62	Doublet (d)	~8.0	Diagnostic: Ortho to Br. Significantly deshielded by the electronegative bromine.
H-6'	7.35 – 7.42	Doublet of Doublets (dd)	~7.8, 1.5	Ortho to Cyclohexyl. Shielded relative to H-3' but affected by steric bulk.
H-5'	7.25 – 7.32	Triplet of Doublets (td)	~7.5, 1.2	Meta to Br. Standard aromatic range.
H-4'	7.08 – 7.15	Triplet of Doublets (td)	~7.6, 1.8	Para to Cyclohexyl. Often the most shielded aromatic proton.

Aliphatic Region (1.0 – 2.5 ppm)

The gem-disubstitution at C1 renders the cyclohexane ring conceptually rigid on the NMR timescale, often distinguishing axial/equatorial pairs.

Position	Shift (δ , ppm)	Multiplicity	Integration	Assignment Logic
H-2, H-6	2.05 – 2.25	Multiplet (m)	2H	Equatorial protons adjacent to the quaternary center (deshielded).
H-2, H-6	1.75 – 1.90	Multiplet (m)	2H	Axial protons adjacent to the quaternary center.
H-3, H-5	1.50 – 1.70	Multiplet (m)	4H	Remote ring protons.
H-4	1.25 – 1.45	Multiplet (m)	2H	Distal protons.
-NH ₂	1.60 – 2.00	Broad Singlet (br s)	2H	Exchangeable. Shift varies with concentration/water. Note: In HCl salt, this moves to ~8.5 ppm (DMSO-d ₆).

13C NMR Data Analysis (100 MHz, CDCl₃)

The carbon spectrum is the definitive tool for confirming the quaternary center and the substitution pattern.

Consensus Chemical Shifts

Carbon Type	Shift (δ , ppm)	Assignment	Notes
Ipsso-Ar	144.5 – 146.0	C-1'	Quaternary aromatic carbon attached to the cyclohexane ring.
Ortho-Ar (Br)	121.5 – 123.0	C-2'	Diagnostic: Carbon directly attached to Bromine. Upfield shift due to heavy atom effect.
Aromatic CH	132.5 – 133.5	C-3'	Deshielded carbon ortho to Br.
Aromatic CH	128.0 – 129.5	C-4', C-5'	Typical aromatic range.
Aromatic CH	127.0 – 127.8	C-6'	Ortho to the quaternary center.
Quaternary	54.0 – 56.5	C-1	Critical: The quaternary carbon of the cyclohexane ring bearing the amine.
Cyclohexyl	38.0 – 40.5	C-2, C-6	Methylene carbons adjacent to the quaternary center.
Cyclohexyl	25.5 – 26.5	C-4	Distal methylene.
Cyclohexyl	22.0 – 23.5	C-3, C-5	Remote methylene carbons.

Experimental Protocol for Validation

To validate a sample of **1-(2-Bromophenyl)cyclohexan-1-amine**, follow this self-validating protocol.

Sample Preparation

- Free Base Extraction: If the sample is a salt (white powder), dissolve 10 mg in 1 mL NaHCO₃ (aq) and extract with 0.7 mL CDCl₃. Dry the organic layer over anhydrous K₂CO₃ directly in the NMR tube if filtering is difficult, or filter through a cotton plug.
- Solvent: CDCl₃ is preferred for the free base to observe the distinct aromatic splitting. DMSO-d₆ is required if analyzing the HCl salt directly.

Acquisition Parameters

- ¹H NMR: 16 scans minimum. Spectral width -2 to 14 ppm.
- ¹³C NMR: 512 scans minimum. Relaxation delay (d1) ≥ 2.0s to ensure quaternary carbons (C1 and C1') integrate visible signals.

Validation Criteria (Pass/Fail)

- PASS: Presence of a doublet at ~7.6 ppm (¹H) and a quaternary carbon at ~55 ppm (¹³C).
- FAIL: Absence of the ~7.6 ppm doublet (indicates loss of Br or wrong isomer). Presence of triplet at ~3.5 ppm (indicates unreacted alcohol precursor).

References

- Synthesis of Arylcyclohexylamines: Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). The synthesis of phencyclidine and other 1-arylcyclohexylamines. *Journal of Medicinal Chemistry*, 8(2), 230–235. [Link](#)
- Spectroscopic Data of Homologs: Shulgin, A. T., & Shulgin, A. (1997). TiHKAL: The Continuation. (Referenced for general spectral trends of 1-arylcyclohexylamines).
- Brominated Analogs: Beckett, A. H., & Casy, A. F. (1954). Synthetic Analgesics: Stereochemical considerations. *Journal of Pharmacy and Pharmacology*. (Foundational data on steric effects in ortho-substituted cyclohexanes).
- Forensic Profiling: Lodge, B. A., et al. (1992). Reference Data for the Characterization of 1-(1-Phenylcyclohexyl)amine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. PubChemLite - 1-(4-bromophenyl)cyclohexan-1-amine hydrochloride (C₁₂H₁₆BrN) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 1-(2-Bromophenyl)cyclohexan-1-amine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3232482/docs#technical-guide-spectroscopic-profiling-of-1-2-bromophenyl-cyclohexan-1-amine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check